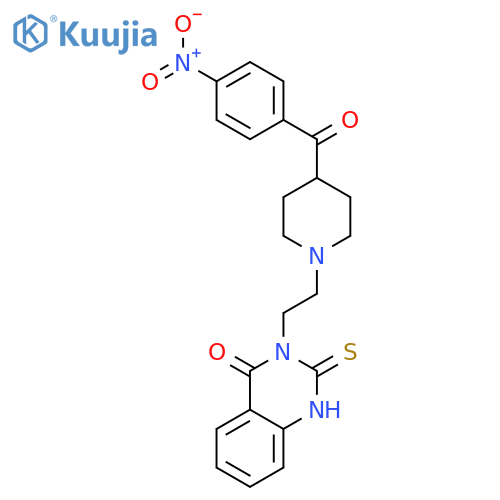Entropic stabilization of large adsorbates on weakly binding substrates—a thermal desorption and scanning tunneling microscopy study
Physical Chemistry Chemical Physics Pub Date: 2009-11-25 DOI: 10.1039/B920481D
Abstract
Thermal desorption (

Recommended Literature
- [1] Hydrophilic interior between hydrophobic regions in inverse bilayer structures of cation–1,1′-binaphthalene-2,2′-diyl phosphate salts†
- [2] Construction of CdSe–AuPd quantum dot 0D/0D hybrid photocatalysts: charge transfer dynamic study with electrochemical analysis for improved photocatalytic activity†
- [3] Back cover
- [4] Phenol ring nitration induced by the unprecedented reduction of the Cu(ii) centre by nitrogen dioxide†
- [5] Dinuclear and 1D iron(iii) Schiff base complexes bridged by 4-salicylideneamino-1,2,4-triazolate: X-ray structures and magnetic properties†
- [6] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [7] Highly stereoselective one-pot construction of trisubstituted tetrahydro-β-carboline-fused diketopiperazines: a synthetic route towards cialis analogues†
- [8] Controlling two-phase self-assembly of an adenine derivative on HOPG via kinetic effects†
- [9] Front cover
- [10] Graphene hetero-multilayer on layered platinum mineral jacutingaite (Pt2HgSe3): van der Waals heterostructures with novel optoelectronic and thermoelectric performances†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 157887-82-6









